2-(4-(Benzyloxy)phenyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Benzyloxy)phenyl)morpholine is an organic compound with the molecular formula C17H19NO2. It is characterized by a morpholine ring substituted with a benzyloxy group at the 4-position of the phenyl ring. This compound is a white to light yellow solid at room temperature and is soluble in organic solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One method to synthesize 2-(4-(Benzyloxy)phenyl)morpholine involves the reaction of 4-chlorobenzyl bromide with 4-hydroxybenzylamine under basic conditions . The reaction proceeds through a substitution mechanism where the hydroxyl group is replaced by the benzyloxy group, forming the desired product.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(Benzyloxy)phenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed.
Major Products
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.
Reduction: Reduction of the benzyloxy group forms benzyl alcohol.
Substitution: Electrophilic aromatic substitution yields various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-(Benzyloxy)phenyl)morpholine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(4-(Benzyloxy)phenyl)morpholine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methoxyphenyl)morpholine: Similar structure but with a methoxy group instead of a benzyloxy group.
2-(4-Hydroxyphenyl)morpholine: Contains a hydroxy group instead of a benzyloxy group.
2-(4-Chlorophenyl)morpholine: Features a chloro group instead of a benzyloxy group.
Uniqueness
2-(4-(Benzyloxy)phenyl)morpholine is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications .
Eigenschaften
Molekularformel |
C17H19NO2 |
---|---|
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
2-(4-phenylmethoxyphenyl)morpholine |
InChI |
InChI=1S/C17H19NO2/c1-2-4-14(5-3-1)13-20-16-8-6-15(7-9-16)17-12-18-10-11-19-17/h1-9,17-18H,10-13H2 |
InChI-Schlüssel |
XRFJNZJABPUIFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(CN1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.